1-(4-甲氧基肉桂酰)吡咯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(4-Methoxycinnamoyl)pyrrole" is not directly mentioned in the provided papers, but the papers discuss various pyrrole derivatives that share some structural similarities or synthetic pathways that could be relevant to the synthesis and properties of "1-(4-Methoxycinnamoyl)pyrrole". Pyrrole derivatives are of significant interest due to their presence in many biologically active compounds and their potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines is a concise method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, which demonstrates the versatility of pyrrole synthesis using readily available starting materials and mild reaction conditions . Additionally, the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids involves a three-component reaction that could potentially be adapted for the synthesis of "1-(4-Methoxycinnamoyl)pyrrole" .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is crucial for their biological activity. For example, the structure of 1-methoxypyrrole-2-carboxamide was elucidated using NMR and MS, revealing a pyrrole ring with a N-methoxy group and a primary amide group . Similarly, the structure of 5-benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile was determined, showing the orientation of the substituents around the pyrrole ring and their influence on the overall molecular conformation .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions due to the reactivity of the pyrrole ring and its substituents. For instance, 1-aminocarbonylmethyl-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones react with hydrazine hydrate to form pyrrolo[3,4-c]pyrazoles, demonstrating the reactivity of the carbonyl group in the pyrrole ring . This type of reactivity could be relevant for further functionalization of "1-(4-Methoxycinnamoyl)pyrrole".

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For example, the presence of a methoxy group can affect the solubility and reactivity of the compound . The steric and hydrogen-bonding properties of the substituents on the pyrrole ring can also influence the biological activity, as seen in the QSAR studies of benzoylpyrrolopyrrolecarboxylic acids . These properties are important for the potential therapeutic applications of pyrrole derivatives.

科学研究应用

化学反应和合成应用

- 螺双杂环和桥联杂环体系的形成:Silaichev 等人 (2013) 描述了 1-芳基-4-芳酰基-5-甲氧基羰基-1H-吡咯-2,3-二酮与不同的 1,3-CH,NH-双亲核试剂的反应,导致螺双杂环或桥联杂环体系。此反应路线展示了这些化合物在合成复杂杂环结构(在药物化学和材料科学中很有用)方面的潜力 (Silaichev 等,2013 年)。

发光材料

- 高发光聚合物:Zhang 和 Tieke (2008) 合成了含有 2,3,5,6-四芳基吡咯并[3,4-c]吡咯-1,4-二酮单元的聚合物,表现出强荧光。这些材料由于其高发光性和稳定性,在光电器件和生物成像中具有潜在应用 (Zhang 和 Tieke,2008 年)。

生物技术应用

- 磷脂衍生物的合成:Rychlicka 和 Gliszczyńska (2020) 开发了一种生物技术方法来合成对甲氧基肉桂酸的磷脂衍生物,表明在创建新的营养保健品方面具有潜在应用。这展示了该化合物在增强生物利用度和全身循环稳定性中的作用 (Rychlicka 和 Gliszczyńska,2020 年)。

抗菌性能

- 具有抗菌性能的新型吡咯化合物:Wattanasuepsin 等人 (2017) 从灰褐链霉菌中分离出一种新型吡咯化合物 1-甲氧基吡咯-2-甲酰胺,对多种细菌表现出抗菌性能。该化合物的发现为开发新的抗生素或抗菌剂开辟了途径 (Wattanasuepsin 等,2017 年)。

材料科学

- 电化学性质:在存在具有吸电子取代基的芳香化合物的情况下对吡咯进行电化学聚合的研究揭示了对所得聚合物的电导率和稳定性的影响。这些发现对开发用于电子应用的导电材料具有重要意义 (Calvo 等,2002 年)。

安全和危害

未来方向

属性

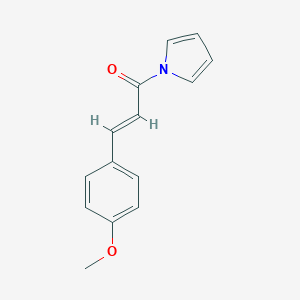

IUPAC Name |

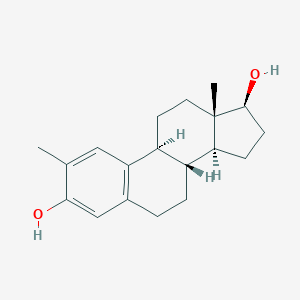

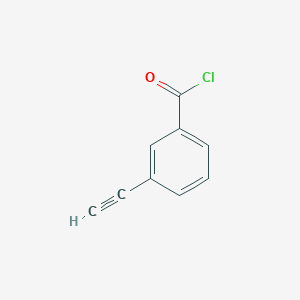

(E)-3-(4-methoxyphenyl)-1-pyrrol-1-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-13-7-4-12(5-8-13)6-9-14(16)15-10-2-3-11-15/h2-11H,1H3/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFBQCQQOHSTKU-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)N2C=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxycinnamoyl)pyrrole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B137772.png)